1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 73110-49-3
VCID: VC4461731
InChI: InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+
SMILES: CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Molecular Formula: C18H18O2
Molecular Weight: 266.34

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

CAS No.: 73110-49-3

Cat. No.: VC4461731

Molecular Formula: C18H18O2

Molecular Weight: 266.34

* For research use only. Not for human or veterinary use.

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one - 73110-49-3

Specification

CAS No. 73110-49-3
Molecular Formula C18H18O2
Molecular Weight 266.34
IUPAC Name (E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+
Standard InChI Key SONSBCPVVSAMDY-FMIVXFBMSA-N
SMILES CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is systematically named according to IUPAC guidelines as (E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one . Its molecular formula C18H18O2\text{C}_{18}\text{H}_{18}\text{O}_{2} reflects a chalcone scaffold comprising two aromatic rings connected by a conjugated enone system. The compound is alternatively designated as 2'-isopropyl-4-hydroxychalcone, emphasizing the positions of its functional groups .

Structural Characterization

The compound’s structure features:

  • A 2-hydroxyphenyl group at the ketone-bearing terminus, contributing to hydrogen-bonding capacity.

  • A 4-isopropylphenyl group at the α-position of the enone system, introducing steric bulk and hydrophobicity.

  • A planar α,β-unsaturated ketone moiety (-CH=CH-C(=O)-\text{-CH=CH-C(=O)-}), enabling conjugation and electrophilic reactivity .

The SMILES notation CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O\text{CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O} and InChIKey SONSBCPVVSAMDY-FMIVXFBMSA-N\text{SONSBCPVVSAMDY-FMIVXFBMSA-N} encode its stereoelectronic configuration . X-ray crystallography and NMR studies confirm the trans (E) geometry of the enone system, critical for stabilizing the molecule through conjugation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight266.33 g/mol
Melting Point238°C
LogP (Octanol-Water)3.82 (Predicted)
Hydrogen Bond Donors1 (Phenolic -OH)
Hydrogen Bond Acceptors2 (Ketone and -OH)

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthesis route involves Claisen-Schmidt condensation between 2-hydroxyacetophenone and cuminaldehyde (4-isopropylbenzaldehyde) under alkaline conditions .

Reaction Scheme:

2-Hydroxyacetophenone + CuminaldehydeNaOH/MeOH, Δ1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one\text{2-Hydroxyacetophenone + Cuminaldehyde} \xrightarrow{\text{NaOH/MeOH, Δ}} \text{1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one}

Procedure:

  • Base-Catalyzed Condensation: Equimolar quantities of 2-hydroxyacetophenone (0.2 mL, 1.66 mmol) and cuminaldehyde (0.24 g, 1.66 mmol) are refluxed in methanol (10 mL) with sodium hydroxide (0.2 g, 5 mmol) for 3 hours .

  • Oxidation: Hydrogen peroxide (35%, 0.684 mL) is added to oxidize intermediates, yielding the chalcone as a yellow solid .

  • Isolation: The crude product is precipitated via ice-water quenching, filtered, and recrystallized from ethyl acetate/hexane (75% yield) .

Microwave-Assisted Synthesis

An eco-friendly alternative employs microwave irradiation (320 W, 1 min 20 sec) to accelerate the reaction, reducing energy use and improving yields (88–92%) . This method enhances reaction efficiency by promoting rapid dipole alignment and minimizing side reactions.

Physicochemical Properties

Spectral Data

  • IR (KBr): Peaks at 3226 cm1^{-1} (-OH stretch), 1692 cm1^{-1} (C=O stretch), and 1636 cm1^{-1} (C=C stretch) .

  • 1^1H NMR (DMSO-d6_6): δ 8.27 (d, 2H, aromatic), 8.12 (dd, 1H, H-5), 7.77 (m, 2H, H-6/H-7), 7.46–7.42 (m, 3H, H-8/H-3’/H-5’) .

  • 13^{13}C NMR: δ 175.1 (C=O), 154.7 (C-9), 149.9 (C-4’), 145.5 (C-2) .

Stability and Solubility

The compound is stable at room temperature but susceptible to photodegradation due to the enone chromophore. It exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, ethanol) .

ParameterValueImplication
Caco-2 Permeability0.8 × 106^{-6} cm/sModerate absorption
Plasma Protein Binding89%High tissue distribution
HepatotoxicityLowFavorable safety profile
Ames TestNegativeNon-mutagenic

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